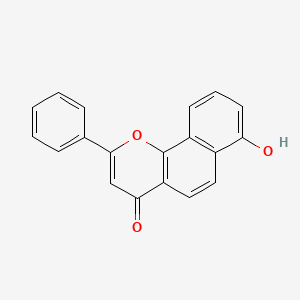
7-Hydroxy-alpha-naphthoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:
Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Applications De Recherche Scientifique
7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavones in various chemical reactions.
Mécanisme D'action
The primary mechanism of action of 7-Hydroxy-alpha-naphthoflavone involves the inhibition of enzymes such as aromatase and cytochrome P450 enzymes . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can affect various biological pathways, including hormone synthesis and drug metabolism .
Comparaison Avec Des Composés Similaires
7-Hydroxy-alpha-naphthoflavone is similar to other flavone derivatives, such as:
3’-Hydroxy-alpha-naphthoflavone: Exhibits similar inhibitory effects on enzymes but with different binding affinities.
Beta-naphthoflavone: Another flavone derivative with similar enzyme inhibitory properties.
Genkwanin and Apigenin: These compounds also inhibit cytochrome P450 enzymes but have different chemical structures and inhibitory mechanisms.
Propriétés
Numéro CAS |
85482-64-0 |
|---|---|
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
7-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
Clé InChI |
BHMBKXHFEHCPMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
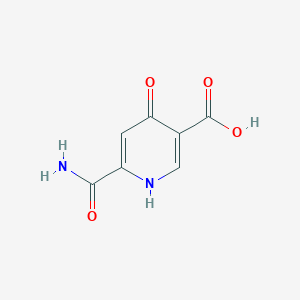
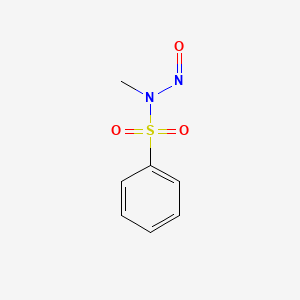
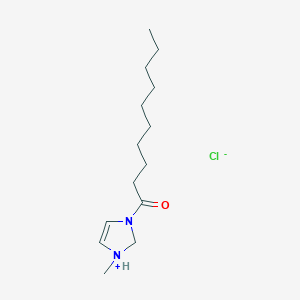
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
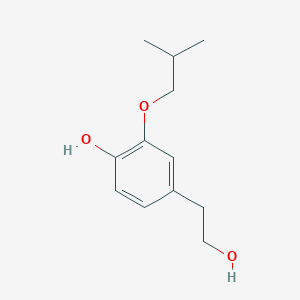
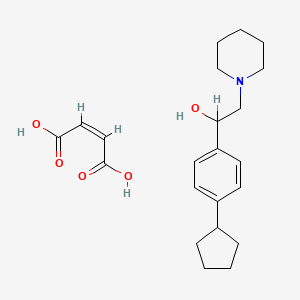


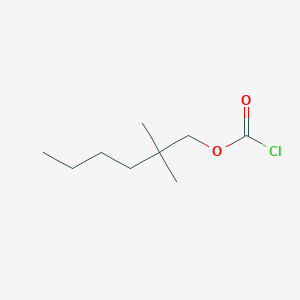
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
